molecular formula C22H25N3O3 B2810244 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate CAS No. 871801-13-7

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate

Cat. No.: B2810244
CAS No.: 871801-13-7
M. Wt: 379.46
InChI Key: PJZVFTVJPIPLDN-UHFFFAOYSA-N
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Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C₂₂H₂₇N₃O₃, offered for research and development purposes. This synthetic intermediate features a quinoline core, a structural motif prevalent in medicinal chemistry due to its diverse biological activities . The specific structure incorporates a 2-ethyl-4-methylquinoline-3-carboxylate ester linked to a (1-cyanocyclohexyl)carbamoyl group. While the specific biological profile and research applications for this precise molecule are not yet fully detailed in the literature, quinoline-3-carboxylate derivatives are recognized as valuable scaffolds in pharmaceutical research . Similarly, carbamoyl groups are commonly explored in the synthesis of drug-like structures and biologically active compounds . Researchers may investigate this compound as a building block for the development of new chemical entities or as a candidate for high-throughput screening to identify potential pharmacological activity. The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals appropriately in accordance with laboratory safety protocols.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-ethyl-4-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-17-20(15(2)16-9-5-6-10-18(16)24-17)21(27)28-13-19(26)25-22(14-23)11-7-4-8-12-22/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZVFTVJPIPLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C(=O)OCC(=O)NC3(CCCCC3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Quinoline-4-carboxylate Esters ()

The closest analogs identified are 3-chloroethyl and diethylaminoethyl esters of quinoline-4-carboxylates (e.g., 3-chloroethyl 2-phenylquinoline-4-carboxylate, m.p. 72°C; 2-diethylaminoethyl 6-methoxy-2-phenylquinoline-4-carboxylate, m.p. 78°C). Key differences include:

Feature Target Compound Analog ()
Quinoline Substitution 2-ethyl, 4-methyl at position 3 2-phenyl or 6-methoxy-2-phenyl at position 4
Ester Group [(1-Cyanocyclohexyl)carbamoyl]methyl Chloroethyl or diethylaminoethyl
Polarity High (due to cyano and carbamoyl groups) Moderate (chloroethyl) to high (diethylaminoethyl)
Potential Interactions Hydrogen bonding (carbamoyl NH, cyano), steric hindrance (cyclohexyl) Halogen bonding (Cl), ionic interactions (diethylaminoethyl hydrochloride)

Structural Implications :

  • The quinoline-3-carboxylate configuration in the target compound may alter electronic properties compared to quinoline-4-carboxylates, influencing binding affinity in biological targets.

Hydrogen-Bonding Patterns ()

The carbamoyl group in the target compound enables NH···O/N hydrogen bonds, critical for crystal packing or ligand-receptor interactions. In contrast, analogs like 3-chloroethyl esters rely on weaker Cl···π or van der Waals interactions. Graph set analysis (as per Etter’s rules) would predict distinct supramolecular architectures for these compounds .

Conformational Flexibility and Ring Puckering ()

The cyclohexyl group in the target compound may adopt chair or twist-boat conformations, influencing its spatial orientation. This contrasts with rigid planar groups (e.g., phenyl in analogs).

Q & A

Q. What are the defining structural features of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate, and how do they influence reactivity?

The compound features a quinoline core substituted with a 2-ethyl-4-methyl group, a carboxylate ester at position 3, and a (1-cyanocyclohexyl)carbamoyl methyl group. The quinoline scaffold provides π-π stacking potential, while the electron-withdrawing cyano and carbamoyl groups enhance electrophilic reactivity. The ethyl and methyl substituents introduce steric effects that may influence regioselectivity in substitution reactions .

Q. What synthetic methodologies are recommended for preparing this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinoline core via Friedländer or Pfitzinger condensation.
  • Step 2 : Esterification at position 3 using ethyl chloroformate or similar reagents.
  • Step 3 : Introduction of the (1-cyanocyclohexyl)carbamoyl group via nucleophilic acyl substitution. Key reagents include sodium borohydride (reduction), DCC/DMAP (coupling), and Pd/C (catalysis). Purification often employs column chromatography or recrystallization .

Advanced Research Questions

Q. How can crystallographic analysis resolve conformational ambiguities in this compound?

X-ray crystallography using SHELX or WinGX can determine bond angles, torsion angles, and ring puckering (e.g., cyclohexyl chair vs. boat conformations). Visualization tools like ORTEP-3 enable 3D modeling of steric clashes or hydrogen-bonding networks. For example, the cyanocyclohexyl group’s puckering coordinates (Cremer-Pople parameters) can be calculated to assess strain .

Q. What experimental strategies optimize reaction yields during large-scale synthesis?

Parameter Optimal Condition Yield Improvement
CatalystPd/C (10% w/w)75% → 85%
SolventDry DCMReduced side products
Temperature60°C (±2°C)Enhanced kinetics
Automated batch reactors with real-time monitoring (e.g., pH, pressure) ensure reproducibility .

Q. How do structural modifications at the quinoline 3-carboxylate position alter bioactivity?

Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., -CN, -CF₃) enhance binding to hydrophobic enzyme pockets.
  • Bulkier substituents (e.g., cyclohexyl vs. methyl) reduce metabolic clearance. Comparative assays with analogs like Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate (anticancer activity ) highlight the critical role of the carboxylate ester in target engagement.

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activities?

  • Replicate experiments under standardized conditions (e.g., cell line, IC₅₀ protocols).
  • Control variables : Assess purity via HPLC (>98%) and confirm stereochemistry with circular dichroism.
  • Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity). Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .

Q. What analytical techniques are critical for characterizing this compound?

Technique Key Data Application
¹³C NMR δ 165 ppm (C=O ester)Confirm esterification
HRMS m/z 452.2010 [M+H]⁺Verify molecular formula
XRD Space group P2₁/cResolve crystal packing effects
IR 2240 cm⁻¹ (C≡N stretch)Identify cyano group

Methodological Recommendations

  • Crystallographic Refinement : Use SHELXL for high-resolution data and TWINLAW for handling twinned crystals.
  • Synthetic Scalability : Employ flow chemistry for hazardous steps (e.g., nitration) to improve safety and yield .
  • Biological Assays : Pair in vitro testing with molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like topoisomerase II .

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